1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-ol
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Overview
Description
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 2-bromo-4-fluorobenzene with a suitable alkylating agent under controlled conditions. One common method includes the use of a Grignard reagent, where 2-bromo-4-fluorobenzene reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Corresponding ketones.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. For instance, it may inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4-fluoroacetophenone
- (2-Bromo-4-fluorophenyl)methanesulfonyl chloride
Comparison: 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts distinct chemical reactivity compared to similar compounds. While 2-bromo-4-fluorophenol and 2-bromo-4-fluoroacetophenone are primarily used as intermediates in organic synthesis, the presence of the tertiary alcohol group in this compound allows for additional functionalization and diverse applications .
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5,13H,6H2,1-2H3 |
InChI Key |
KPLOYQGUQTURLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)F)Br)O |
Origin of Product |
United States |
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